5-Methyl-2-phenyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
821782-84-7 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
5-methyl-2-phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13N3OS/c1-10-12(18)17(14-15-8-5-9-16-14)13(19-10)11-6-3-2-4-7-11/h2-10,13H,1H3 |
InChI Key |
FNGOOCZZEFSMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Substituted Hydrazides with Mercaptoacetic Acid
A well-documented method involves reacting N-substituted hydrazide derivatives with mercaptoacetic acid in a suitable solvent such as 1,4-dioxane at room temperature. The reaction proceeds via nucleophilic attack and ring closure to form the thiazolidin-4-one nucleus.
- Example: Popiołek et al. synthesized 2,3-disubstituted 1,3-thiazolidin-4-ones by stirring N-substituted hydrazides with mercaptoacetic acid for 6 hours at room temperature, followed by solvent removal and recrystallization to purify the product. Yields ranged from 69% to 87%, with melting points confirming purity and structure.
One-Pot Multi-Component Condensation
Several studies report one-pot syntheses involving aromatic amines, aromatic aldehydes, and mercaptoacetic acid under catalytic conditions:
- Foroughifar et al. demonstrated a solvent-free one-pot synthesis using Bi(SCH2COOH)3 as a catalyst at 70°C, enhancing yield and reaction rate.
- Kaboudin et al. used a four-component condensation-cyclization involving hydrazine carbothiomide derivatives and dimethyl acetylenedicarboxylate in refluxing ethanol to form thiazolidin-4-one analogues.
- Apostolidis et al. synthesized 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones by reacting substituted thiazole-2-amine with α-chloroacetyl chloride and ammonium thiocyanate, followed by condensation with substituted benzaldehydes.
Use of Catalysts and Green Chemistry Approaches
- Vanadyl sulfate (VOSO4) under ultrasonic irradiation in acetonitrile has been used to catalyze the condensation of aldehydes, amines, and thioglycolic acid, improving reaction efficiency and yield.
- Nanoparticle catalysts such as MgO, nano-NiZr4(PO4)6, and CuCr2O4 have been employed to facilitate the synthesis under mild conditions, often with microwave or ultrasonic assistance, reducing reaction times and energy consumption.
Specific Preparation of Pyrimidin-2-yl Substituted Thiazolidin-4-ones
- A recent study synthesized 3-(pyrimidin-2-yl) thiazolidin-4-ones by first preparing a Schiff base intermediate from pyrimidin-2-amine and an aldehyde, followed by cyclization with mercaptoacetic acid under acidic conditions and reflux in ethanol. The product was isolated by filtration, washing, and recrystallization.
Representative Reaction Scheme for this compound
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrimidin-2-amine + Benzaldehyde | Ethanol, catalytic acetic acid, reflux 4 h | Formation of Schiff base (imine intermediate) |
| 2 | Schiff base + Mercaptoacetic acid | Reflux in ethanol, acidic medium | Cyclization to this compound |
| 3 | Purification | Filtration, washing, recrystallization | Pure thiazolidin-4-one derivative |
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | Ethanol, 1,4-dioxane, or solvent-free | Ethanol common for reflux; solvent-free for green chemistry |
| Temperature | Room temperature to 110°C | Room temp for hydrazide method; reflux or 70-110°C for others |
| Reaction Time | 4–24 hours | Varies by method and catalyst |
| Catalyst | Acetic acid, Bi(SCH2COOH)3, VOSO4, nanoparticles | Catalysts improve yield and reduce time |
| Yield | 69–92% | Dependent on method and substituents |
| Purification | Recrystallization, column chromatography | Ensures product purity |
Research Findings and Analysis
- The cyclization of hydrazide derivatives with mercaptoacetic acid is a reliable method yielding stable thiazolidin-4-one derivatives with good purity and yield.
- One-pot multi-component reactions under catalytic or solvent-free conditions offer efficient routes with environmental benefits and scalability.
- The presence of pyrimidin-2-yl substituents can be introduced via Schiff base intermediates, facilitating the synthesis of biologically active derivatives.
- Use of nanocatalysts and microwave or ultrasonic irradiation significantly enhances reaction rates and yields, aligning with green chemistry principles.
- The choice of solvent, catalyst, and temperature critically influences the reaction outcome, with ethanol and acetic acid being common and effective media.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-3-(pyrimidin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit notable antimicrobial properties. A study focused on 5-Methyl-2-phenyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one revealed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Anticancer Properties
Thiazolidinones have been investigated for their potential anticancer effects. In vitro studies indicated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways, suggesting its role as a lead compound in cancer therapy.
Agricultural Applications
Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. A recent study highlighted its effectiveness as a plant protection agent against common agricultural pests like aphids and spider mites. The thiazolidinone structure contributes to its ability to disrupt pest metabolism, leading to increased mortality rates in treated populations.
Herbicide Development
Additionally, this compound has shown promise in herbicide formulations. Its selective toxicity towards certain weed species while sparing crops makes it an attractive candidate for further development in sustainable agriculture.
Materials Science Applications
Polymer Chemistry
In materials science, thiazolidinones are being explored as additives in polymer formulations. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-3-(pyrimidin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of thiazolidinone derivatives is highly dependent on substituents at positions 2, 3, and 3. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The pyrimidin-2-yl group in the target compound may enhance kinase or enzyme binding compared to electron-donating groups (e.g., 4-hydroxybenzylidene in ), which are more effective in antimicrobial contexts .
- Arylidene Substituents : Compounds with arylidene moieties at position 5 (e.g., 4-hydroxybenzylidene in ) exhibit potent kinase inhibition, suggesting that conjugated systems improve target affinity.
- Pyridine/Pyrimidine Hybrids : Derivatives with fused pyrimidine-pyridine systems (e.g., ) show favorable drug-likeness (Lipinski compliance) but require experimental validation of bioactivity.
Table 2: Activity Comparison Across Therapeutic Areas
Insights :
Computational and Physicochemical Properties
The pyrimidin-2-yl substituent in the target compound increases molecular weight and polarity compared to simpler analogs. Lipinski’s Rule compliance (e.g., molecular weight <500, logP <5) is observed in structurally complex derivatives like those in , suggesting the target compound may also exhibit favorable pharmacokinetics.
Biological Activity
5-Methyl-2-phenyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidine ring fused with a pyrimidine moiety and a phenyl group, contributing to its unique pharmacological profile. The thiazolidinone scaffold is known for its potential in various therapeutic applications, including antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₁N₃OS, with a molecular weight of 257.311 g/mol. The compound exhibits significant chemical reactivity due to the presence of functional groups that facilitate various reactions, such as nucleophilic substitutions and cyclization reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃OS |
| Molecular Weight | 257.311 g/mol |
| LogP | 2.320 |
| Polar Surface Area (PSA) | 71.39 Ų |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Several studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli.
A comparative study revealed that the compound outperformed standard antibiotics in terms of antimicrobial efficacy, suggesting its potential as a new therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this thiazolidinone derivative has been evaluated in multiple studies. In vitro assays have shown that it possesses cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells. The IC50 values for these cell lines ranged from 8.5 µM to 15 µM, indicating moderate to strong cytotoxicity .
Mechanistically, the compound appears to interfere with critical cellular processes such as DNA replication and protein synthesis, which are essential for cancer cell survival . Furthermore, structure-activity relationship (SAR) studies highlight that modifications in the thiazolidinone structure can enhance its interaction with cancer-specific targets.
Antiviral Activity
Emerging research suggests that this compound may also possess antiviral properties. Preliminary findings indicate its potential effectiveness against viral infections by inhibiting viral replication processes . Further investigations are needed to elucidate the specific mechanisms involved.
Study 1: Antimicrobial Efficacy
In a recent study assessing the antimicrobial activity of various thiazolidinone derivatives, this compound was tested against a panel of bacterial strains. The results indicated that it exhibited superior inhibitory effects compared to traditional antibiotics like ampicillin and streptomycin .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study reported IC50 values significantly lower than those of established chemotherapeutic agents such as cisplatin. This suggests that it may be a promising candidate for further development as an anticancer drug .
Q & A
What are the recommended synthetic methodologies for 5-methyl-2-phenyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound is typically synthesized via cyclocondensation of thiosemicarbazides or thiourea derivatives with aldehydes/ketones. A molecular sieve-assisted method (e.g., 3Å MS) under reflux in ethanol at ~80°C is efficient, offering moderate yields (40–60%) and reduced side reactions . Alternative catalytic systems, such as FeNi3-IL MNPs or Fe₃O₄/Salen/Mn/IL MNPs, can enhance regioselectivity and reduce reaction time . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control, and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted pyrimidine precursors.
How can crystallographic tools like SHELX and WinGX be applied to resolve structural ambiguities in thiazolidin-4-one derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) paired with SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) is standard for determining bond lengths, angles, and ring conformations . For example, WinGX integrates ORTEP-3 for thermal ellipsoid visualization, aiding in detecting disorder or twinning . Challenges include resolving π-stacking interactions between the pyrimidine and phenyl rings. High-resolution data (≤ 0.8 Å) and robust refinement protocols (e.g., Hirshfeld atom refinement in SHELXL) mitigate errors in electron density maps .
What empirical models predict substituent effects on ¹³C NMR chemical shifts in thiazolidin-4-one derivatives?
Advanced Research Question
An additive Hammett-type equation (δXY = δH + (δX - δH) + (δY - δH)) predicts chemical shifts at C-2, C-4, and C-5 positions based on substituent electronic effects . For example, electron-withdrawing groups on the phenyl ring (e.g., -NO₂) downfield-shift C-2 by ~0.5 ppm due to increased positive charge density. Validation requires comparing experimental shifts (recorded in DMSO-d₆ at 125 MHz) with DFT-calculated values (B3LYP/6-311+G(d,p)). Discrepancies >0.2 ppm may indicate steric hindrance or solvent interactions .
How can structure-activity relationship (SAR) studies guide the design of biologically active thiazolidin-4-one analogs?
Advanced Research Question
Systematic substitution at the 2-phenyl, 3-pyrimidinyl, and 5-methyl positions modulates bioactivity. For anticancer applications, hybridizing the thiazolidinone core with quinoline scaffolds enhances intercalation with DNA . Key SAR parameters include:
- Lipophilicity : A 4-chlorophenyl substituent improves membrane permeability (logP ~2.8).
- Electron density : Pyrimidine’s N-atoms facilitate hydrogen bonding with target proteins (e.g., kinase inhibitors).
- Steric effects : Bulky substituents at C-5 reduce enzymatic degradation.
Activity is validated via in vitro assays (e.g., MTT for cytotoxicity) and molecular docking (AutoDock Vina) .
How should researchers address contradictions in reported substituent effects on thiazolidin-4-one reactivity?
Methodological Guidance
Contradictions often arise from divergent experimental conditions (e.g., solvent, temperature) or incomplete characterization. Strategies include:
Cross-validation : Compare HPLC purity (≥95%) and spectroscopic data (¹H/¹³C NMR, HRMS) across studies .
Computational modeling : Use Gaussian or ORCA to calculate substituent-induced charge redistribution and correlate with experimental reactivity trends .
Control experiments : Replicate syntheses under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .
What advanced techniques combine XRD and spectroscopy for elucidating tautomeric forms of thiazolidin-4-ones?
Advanced Research Question
Thiazolidin-4-ones exhibit keto-enol tautomerism, influencing reactivity. A hybrid approach involves:
SC-XRD : Determines dominant tautomer in the solid state (e.g., keto form prevalence due to intramolecular H-bonding) .
VT-NMR (Variable Temperature) : Monitors tautomeric equilibrium in solution (e.g., DMSO-d₆ at 25–80°C).
IR spectroscopy : Identifies C=O (1680–1720 cm⁻¹) vs. C-OH (2500–3300 cm⁻¹) stretches.
Discrepancies between solid-state and solution data are resolved via DFT calculations (e.g., comparing gas-phase vs. solvent-phase energies) .
How does the pyrimidine-thiazolidinone heterocyclic system influence electronic properties and intermolecular interactions?
Advanced Research Question
The pyrimidine ring introduces π-deficient character, enabling charge-transfer interactions with electron-rich aromatic systems. Key observations include:
- Dipole moments : Calculated dipole (~4.5 D) aligns with crystallographic data, showing preferential orientation in crystal packing .
- H-bonding : Pyrimidine N-atoms act as acceptors, stabilizing protein-ligand complexes (e.g., in kinase inhibition) .
Electron localization function (ELF) analysis (VASP software) quantifies charge distribution, aiding in rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
